molecular formula C13H14Cl2N2O2 B13998071 1-((Bis(2-chloroethyl)amino)methyl)-1H-indole-2,3-dione CAS No. 59026-29-8

1-((Bis(2-chloroethyl)amino)methyl)-1H-indole-2,3-dione

Cat. No.: B13998071
CAS No.: 59026-29-8
M. Wt: 301.16 g/mol
InChI Key: KPBPOHZNBRDOGP-UHFFFAOYSA-N
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Description

1-((Bis(2-chloroethyl)amino)methyl)-1H-indole-2,3-dione is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Bis(2-chloroethyl)amino)methyl)-1H-indole-2,3-dione typically involves the reaction of indole-2,3-dione with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as methanol or chloroform and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-((Bis(2-chloroethyl)amino)methyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted indole derivatives .

Scientific Research Applications

1-((Bis(2-chloroethyl)amino)methyl)-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its potential use in chemotherapy due to its ability to alkylate DNA.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-((Bis(2-chloroethyl)amino)methyl)-1H-indole-2,3-dione involves the alkylation of DNA. The compound forms covalent bonds with the DNA, leading to cross-linking and ultimately inhibiting DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((Bis(2-chloroethyl)amino)methyl)-1H-indole-2,3-dione is unique due to its indole backbone, which imparts additional biological activities and potential therapeutic applications. The presence of the indole ring system distinguishes it from other alkylating agents and may contribute to its unique pharmacological profile .

Properties

CAS No.

59026-29-8

Molecular Formula

C13H14Cl2N2O2

Molecular Weight

301.16 g/mol

IUPAC Name

1-[bis(2-chloroethyl)aminomethyl]indole-2,3-dione

InChI

InChI=1S/C13H14Cl2N2O2/c14-5-7-16(8-6-15)9-17-11-4-2-1-3-10(11)12(18)13(17)19/h1-4H,5-9H2

InChI Key

KPBPOHZNBRDOGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CN(CCCl)CCCl

Origin of Product

United States

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